molecular formula C24H23ClN4OS B14972502 1-(4-Benzylpiperazin-1-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone

1-(4-Benzylpiperazin-1-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone

Cat. No.: B14972502
M. Wt: 451.0 g/mol
InChI Key: YASPYTBYJKFJKJ-UHFFFAOYSA-N
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Description

1-(4-BENZYLPIPERAZIN-1-YL)-2-[6-(4-CHLOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ETHAN-1-ONE is a complex organic compound that features a piperazine ring, a benzyl group, a chlorophenyl group, and an imidazothiazole moiety. Compounds with such structures are often studied for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BENZYLPIPERAZIN-1-YL)-2-[6-(4-CHLOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ETHAN-1-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazothiazole Core: This can be achieved through the cyclization of appropriate thioamide and α-halo ketone precursors.

    Introduction of the Chlorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Benzylation: The final step could involve the benzylation of the piperazine nitrogen.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-BENZYLPIPERAZIN-1-YL)-2-[6-(4-CHLOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the imidazothiazole or piperazine rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the benzyl and chlorophenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications, such as receptor ligands or enzyme inhibitors.

    Industry: Use in the synthesis of other chemical compounds or materials.

Mechanism of Action

The mechanism of action of 1-(4-BENZYLPIPERAZIN-1-YL)-2-[6-(4-CHLOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ETHAN-1-ONE would depend on its specific biological target. Generally, such compounds might:

    Bind to Receptors: Acting as agonists or antagonists.

    Inhibit Enzymes: Blocking the active site or altering enzyme conformation.

    Modulate Pathways: Affecting signaling pathways or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(4-BENZYLPIPERAZIN-1-YL)-2-[6-(4-METHOXYPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ETHAN-1-ONE: Similar structure with a methoxy group instead of a chloro group.

    1-(4-BENZYLPIPERAZIN-1-YL)-2-[6-(4-FLUOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ETHAN-1-ONE: Similar structure with a fluoro group instead of a chloro group.

Uniqueness

The uniqueness of 1-(4-BENZYLPIPERAZIN-1-YL)-2-[6-(4-CHLOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ETHAN-1-ONE lies in its specific combination of functional groups, which can confer unique biological activity and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C24H23ClN4OS

Molecular Weight

451.0 g/mol

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]ethanone

InChI

InChI=1S/C24H23ClN4OS/c25-20-8-6-19(7-9-20)22-16-29-21(17-31-24(29)26-22)14-23(30)28-12-10-27(11-13-28)15-18-4-2-1-3-5-18/h1-9,16-17H,10-15H2

InChI Key

YASPYTBYJKFJKJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)Cl

Origin of Product

United States

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